

Application Notes and Protocols for NCT-501 in Cancer Cell Research

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Topic: Determining the Optimal Working Concentration of NCT-501 for Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

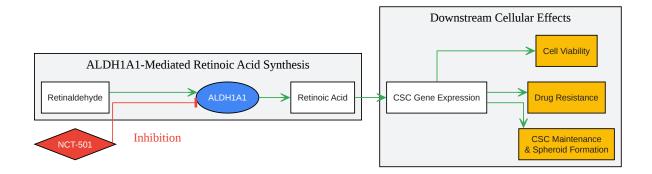
Introduction

NCT-501 is a potent, selective, and reversible theophylline-based inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] ALDH1A1 is a key enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid.[4] Notably, ALDH1A1 is overexpressed in various malignancies and is considered a significant marker for cancer stem cells (CSCs), contributing to tumor aggressiveness, drug resistance, and poor prognosis.[1][4] By inhibiting ALDH1A1, **NCT-501** presents a targeted therapeutic strategy to disrupt CSC maintenance, reduce tumor growth, and potentially overcome chemoresistance.[2][4] These application notes provide a comprehensive guide to determining the optimal working concentration of **NCT-501** for in vitro studies on cancer cell lines.

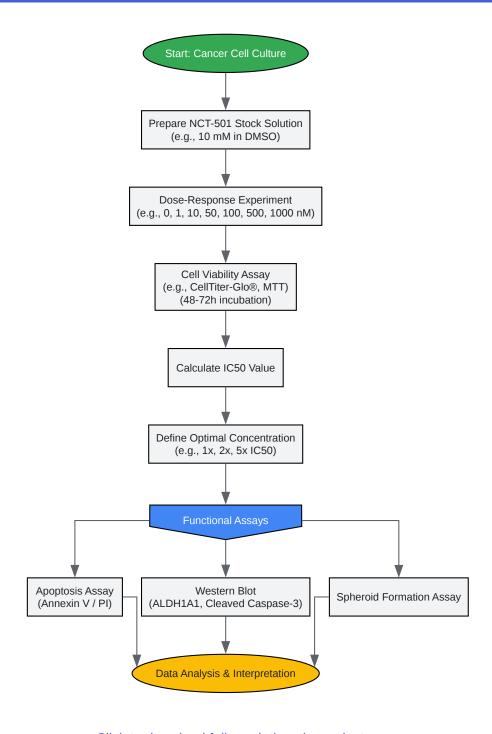
Mechanism of Action

NCT-501 selectively targets and inhibits the enzymatic activity of ALDH1A1.[5] This inhibition blocks the oxidation of retinaldehyde to retinoic acid, a crucial signaling molecule for gene expression in CSCs.[4][6] The disruption of this pathway can lead to decreased cell viability, inhibition of spheroid formation (a characteristic of CSCs), and induction of apoptosis.[1][2]









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References

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